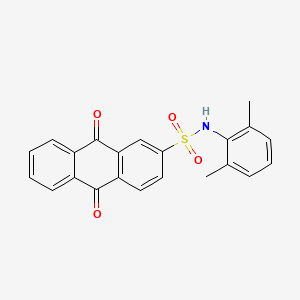

N-(2,6-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,6-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide, also known as DASA-58, is a small molecule compound that has shown promising results in various scientific research studies. It belongs to the class of sulfonamide compounds and has been studied for its potential use in treating various diseases.

Applications De Recherche Scientifique

Photo-oxidation and Polymerization

- Photo-oxidative Polymerization : The photo-oxidation of bis(3,5-dimethylphenyl) disulfide, in the presence of aromatic nitriles as sensitizers, leads to efficient formation of poly(thio-2,6-dimethyl-1,4-phenylene). This process involves catalytic amounts of 9,10-dicyanoanthracene acting as an electron mediator (Yamamoto, Oyaizu, & Tsuchida, 1994).

Synthesis and Polymer Chemistry

- Aromatic Polyethers Synthesis : Friedel–Crafts copolymerization involving 4,4′ bis(2,6-dimethylphenoxy-4-Phenyl)sulfone leads to aromatic polyethers containing 2,6(7)‐dihydroxy[1,3,5(6),7(8)‐tetramethylanthracene] units, showcasing the role of electrophilic substitutions in polymer formation (Percec & Tingerthal, 1987).

Complex Formation and Organic Synthesis

- Complexed Ketones and Sulfones Synthesis : The study of η6-arene-η5-cyclopentadienyliron cations and dications led to the synthesis of complexed ketones or sulfones, such as the dications of anthraquinone, xanthone, thioxanthone, and benzophenone (Lee, Chowdhury, Piórko, & Sutherland, 1986).

Electrophilic Reaction and Protected Amino Acids

- Synthesis of Protected β-Amino Acids : The addition of the Reformatsky reagent to N-sulfonylimines, derived from anthracene-9-sulfonamide, leads to protected β-amino acids. This showcases the ease of reductive cleavage of the N-anthracene-9-sulfonyl group compared to traditional N-sulfonyl protecting groups (Robinson & Wyatt, 1993).

Photochemical Reactions and Electrophilic Substitutions

- Photochemical Electron-Transfer Reactions : The study of dimerizations, nucleophilic additions, and oxygenation reactions of 1,1-diarylethylene, induced by photoexcited cyanoanthracenes, highlights the diverse reactivity and potential applications in organic synthesis (Mattes & Farid, 1986).

Catalytic Applications

- Synthesis of Xanthenes Derivatives : The use of N-bromo sulfonamide reagents in the synthesis of 9-aryl-1,8-dioxo-octahydroxanthene derivatives, through condensation reactions, demonstrates the catalytic potential in organic synthesis (Khazaei, Abbasi, & Moosavi‐Zare, 2016).

Propriétés

IUPAC Name |

N-(2,6-dimethylphenyl)-9,10-dioxoanthracene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO4S/c1-13-6-5-7-14(2)20(13)23-28(26,27)15-10-11-18-19(12-15)22(25)17-9-4-3-8-16(17)21(18)24/h3-12,23H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFFQMZACQSCLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2890941.png)

![(Z)-methyl 2-(2-((4-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2890942.png)

![N-(2-chlorophenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2890948.png)

![N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-fluorobenzenecarboxamide](/img/structure/B2890952.png)

![1-[(2E)-3-phenylprop-2-enoyl]-4-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2890953.png)

![N~5~-(2,4-dimethylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2890956.png)

![1-[[(1R,2R)-2-Thiophen-2-ylcyclopropyl]methyl]piperazine;dihydrochloride](/img/structure/B2890957.png)

![tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate](/img/structure/B2890959.png)